molecular formula C22H26ClN3O2S B3721113 2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-3,5-diphenyl-4(3H)-pyrimidinone hydrochloride

2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-3,5-diphenyl-4(3H)-pyrimidinone hydrochloride

Cat. No.: B3721113
M. Wt: 432.0 g/mol
InChI Key: VQGHQLICUPBJGG-UHFFFAOYSA-N
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Description

The compound “2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-3,5-diphenyl-4(3H)-pyrimidinone hydrochloride” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound, and they have a wide range of biological activities . The compound also contains diphenyl , which are two phenyl groups connected by a single bond, and a diethylamino group, which is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidinone ring provides a rigid, planar structure, while the diphenyl and diethylamino groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidinone ring might undergo reactions at the carbonyl group or at the ring nitrogen . The diethylamino group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the diethylamino group might make the compound basic, and the presence of multiple aromatic rings could increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrimidinone derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-3,5-diphenylpyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-3-24(4-2)15-16-28-22-23-20(26)19(17-11-7-5-8-12-17)21(27)25(22)18-13-9-6-10-14-18;/h5-14,26H,3-4,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGHQLICUPBJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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